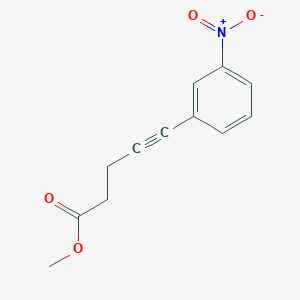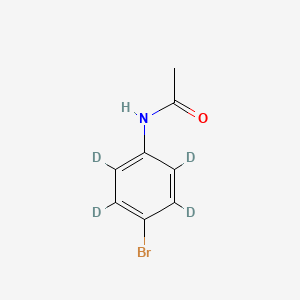
5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromobutoxy group attached to the isoindole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The reaction mixture is heated and then cooled to isolate the product. The use of phase transfer catalysts allows for the reaction to proceed under milder conditions and improves the overall yield of the compound .
化学反应分析
Types of Reactions
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted isoindole derivatives, oxidized isoindole compounds, and reduced isoindole derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobutoxy group can participate in hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to its target. This binding can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This compound shares a similar bromobutoxy group but differs in the core structure, which is a quinolinone instead of an isoindole.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another similar compound with a bromobutoxy group, but with a carbostyril core.
Uniqueness
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride is unique due to its isoindole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromobutoxy group enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
属性
分子式 |
C12H17BrClNO |
|---|---|
分子量 |
306.62 g/mol |
IUPAC 名称 |
5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-5-1-2-6-15-12-4-3-10-8-14-9-11(10)7-12;/h3-4,7,14H,1-2,5-6,8-9H2;1H |
InChI 键 |
PEOQYVRXNHMSOT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)C=C(C=C2)OCCCCBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)








![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)



